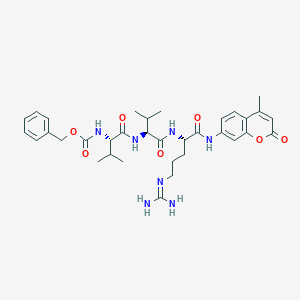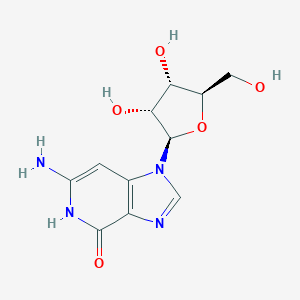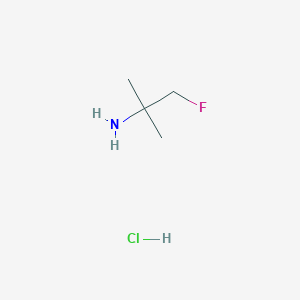
Z-Val-Val-Arg-AMC
Descripción general
Descripción
"Z-Val-Val-Arg-AMC" is a synthetic fluorogenic peptide substrate used in biochemical research to study protease activities. It serves as a specific substrate for certain proteases, including cathepsin S, allowing for the measurement of enzyme activity through the release of fluorescent products upon cleavage.
Synthesis Analysis
The synthesis of "this compound" involves the sequential coupling of amino acids using standard peptide synthesis techniques. This process ensures the production of a highly specific substrate that can be utilized in enzymatic assays to study protease activity.
Molecular Structure Analysis
The molecular structure of "this compound" consists of a peptide backbone with a specific sequence of amino acids, terminated with a fluorogenic AMC group. This structure is crucial for its specificity towards certain proteases, allowing for targeted enzymatic reactions.
Chemical Reactions and Properties
"this compound" is specifically cleaved by proteases such as cathepsin S, releasing a fluorogenic moiety that can be detected and quantified. This reaction is pivotal in measuring protease activity in various biochemical assays.
Physical Properties Analysis
The physical properties of "this compound," such as solubility and stability, are essential for its effective use in biochemical assays. These properties ensure that the substrate can be easily handled and stored without degradation, maintaining its reactivity for enzymatic studies.
Chemical Properties Analysis
The chemical properties, including reactivity and specificity of "this compound" towards target proteases, are fundamental to its application in research. Its ability to specifically interact with certain proteases under defined conditions allows for precise measurement of enzyme activities.
Kim, N., Ahn, S., Lee, A. R., Seo, J., Kim, M.-S., Kim, J.-K., Chung, J.-K., & Lee, H. (2010). Cloning, expression analysis and enzymatic characterization of cathepsin S from olive flounder (Paralichthys olivaceus). Comparative Biochemistry and Physiology Part B: Biochemistry & Molecular Biology, 157(3), 238-247. Link to source.
Wei-xiao, H. (2008). Determination of proteasome activities with fluorescence kinetic assay and its application in screening proteasome inhibitors. Chinese Journal of Clinical Pharmacology and Therapeutics. Link to source.
Fernández-López, L. A., Gil-Becerril, K., Galindo-Gómez, S., Estrada-Garcia, T., Ximénez, C., Leon-Coria, A., Moreau, F., Chadee, K., & Tsutsumi, V. (2019). Entamoeba histolytica Interaction with Enteropathogenic Escherichia coli Increases Parasite Virulence and Inflammation in Amebiasis. Infection and Immunity, 87. Link to source.
Aplicaciones Científicas De Investigación
Prueba de Actividad de Cathepsina
Z-Val-Val-Arg-AMC es un sustrato peptídico fluorescente que se puede utilizar para probar la actividad de las catepsinas . Las catepsinas son proteasas (enzimas que descomponen las proteínas) y su actividad puede ser crucial para comprender varios procesos biológicos y enfermedades.
Investigación en Enzimas Metabólicas
Este compuesto también se utiliza en el estudio de enzimas metabólicas . Las enzimas metabólicas juegan un papel clave en el mantenimiento del metabolismo del cuerpo y comprender su función puede ayudar en el desarrollo de tratamientos para los trastornos metabólicos.
Investigación en Proteasas
This compound se utiliza en la investigación de proteasas . Las proteasas son enzimas que descomponen las proteínas y los péptidos, y juegan un papel vital en numerosos procesos biológicos, incluida la digestión, la respuesta inmune, la progresión del ciclo celular y la apoptosis.
Análisis de Inhibidores
Este sustrato es útil para la detección de inhibidores . Los inhibidores son sustancias que pueden reducir la actividad de las enzimas. La detección de inhibidores puede ayudar en el desarrollo de fármacos que se dirigen a enzimas específicas.
Análisis Cinético
This compound se puede utilizar para el análisis cinético . Esto implica estudiar las tasas de reacciones enzimáticas, lo que puede proporcionar información valiosa sobre los mecanismos enzimáticos y cómo pueden verse influenciados por diferentes factores.
Desarrollo de Medicamentos
Dado su papel en la prueba de actividad enzimática y la detección de inhibidores, this compound se puede utilizar en el desarrollo de medicamentos . Al comprender cómo interactúa este compuesto con varias enzimas, los investigadores pueden diseñar fármacos que se dirigen a estas enzimas para tratar diversas enfermedades.
Mecanismo De Acción
Target of Action
Z-Val-Val-Arg-AMC is primarily targeted towards cathepsins . Cathepsins are proteases, enzymes that break down proteins, and play a crucial role in cellular protein turnover. They are involved in various physiological processes, including antigen processing, bone remodeling, and apoptosis .
Mode of Action
This compound acts as a fluorescent peptide substrate for cathepsins . When cleaved by cathepsins, it releases a fluorescent signal, allowing the activity of these enzymes to be monitored . This interaction allows researchers to measure the activity of cathepsins in biological samples .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the proteolytic pathway mediated by cathepsins . By acting as a substrate for these enzymes, this compound can influence the rate of protein degradation in cells .
Result of Action
The cleavage of this compound by cathepsins results in the release of a fluorescent signal . This allows researchers to monitor the activity of these enzymes in real-time, providing valuable information about protein turnover in cells .
Action Environment
The action of this compound is influenced by the presence and activity of cathepsins, which can vary depending on the cellular environment . Factors such as pH, temperature, and the presence of other proteins can affect the stability and efficacy of this compound .
Safety and Hazards
When handling Z-Val-Val-Arg-AMC, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N7O7/c1-19(2)28(40-32(45)29(20(3)4)41-34(46)47-18-22-10-7-6-8-11-22)31(44)39-25(12-9-15-37-33(35)36)30(43)38-23-13-14-24-21(5)16-27(42)48-26(24)17-23/h6-8,10-11,13-14,16-17,19-20,25,28-29H,9,12,15,18H2,1-5H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H4,35,36,37)/t25-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOVUYXJMHMVNV-FMYROPPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Z-Val-Val-Arg-AMC in studying Entamoeba histolytica virulence?
A: this compound is a fluorogenic substrate used to measure the activity of cysteine proteases, specifically EhCP4, in Entamoeba histolytica []. Increased activity of these proteases is linked to enhanced virulence of the parasite. Research indicates that interaction between E. histolytica and enteropathogenic E. coli (EPEC) leads to a heightened degradation of this compound, suggesting an increase in EhCP4 activity and thus, parasite virulence [].
Q2: How is this compound utilized in proteasome research?
A: this compound serves as a specific fluorescent peptide substrate for measuring the trypsin-like (T-L) activity of the proteasome []. This activity is crucial for various cellular processes, and its dysregulation is implicated in several diseases. Researchers use this compound to assess the potency of potential proteasome inhibitors, like PS-341 and ZGDHu-1, by monitoring their ability to inhibit the degradation of this compound by the proteasome []. This allows for the identification and characterization of novel therapeutic candidates targeting the proteasome system.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)
![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl-(9CI)](/img/structure/B53928.png)




![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)

